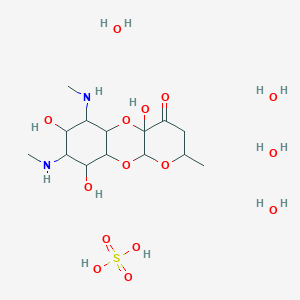
2-Nitronicotinonitrile
Vue d'ensemble
Description
2-Nitronicotinonitrile is a compound that can be derived from nitrones, which are known for their versatile applications in the synthesis of heterocyclic compounds. Nitrones participate in various cycloaddition reactions, which are pivotal for the formation of a wide array of heterocyclic structures, including oxazines, azabicyclooctanes, and isoxazolines, highlighting their significance in organic synthesis and chemical research (Anderson, 2016).
Synthesis Analysis
The synthesis of 2-Nitronicotinonitrile involves reactions that can be related to the broader class of nitrones. One method includes the condensation of aldehydes or ketones with N-monosubstituted hydroxylamines, leading to the formation of nitrones, which are then further transformed into various heterocyclic compounds through cycloaddition reactions. These methods illustrate the adaptability and utility of nitrones in creating complex molecular structures (Murahashi & Imada, 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Nitronicotinonitrile, such as nicotinonitrile derivatives, demonstrates complex three-dimensional arrangements, which are confirmed through spectroscopic and crystallographic studies. These studies reveal the non-planar nature of such molecules and their electronic configurations, which are crucial for understanding their reactivity and physical properties (Ahipa et al., 2014).
Chemical Reactions and Properties
Nitrones, including 2-Nitronicotinonitrile precursors, engage in a variety of chemical reactions. These include [3+2]-cycloaddition reactions with multiple partners, leading to the formation of isoxazolines and oxazolidines, among others. Such reactions are instrumental in the synthesis of nitrogen-containing heterocycles, showcasing the chemical versatility and reactivity of nitrones (Uddin et al., 2000).
Physical Properties Analysis
The physical properties of 2-Nitronicotinonitrile and related compounds can be inferred from studies on similar nitrile-containing molecules. These properties include solvatochromic effects, indicating changes in absorption and fluorescence with solvent polarity. Such characteristics are important for applications in materials science, particularly in the development of light-emitting materials (Ahipa et al., 2014).
Chemical Properties Analysis
The chemical properties of nitrones and nitrile-containing compounds encompass a broad spectrum of reactivity, allowing for their use in various organic synthesis processes. This includes their role in [3+2]-cycloaddition reactions, redox cyclizations, and electrocyclizations, which are pivotal for constructing complex heterocyclic frameworks. These reactions underline the significant chemical versatility and potential of nitrones in synthetic organic chemistry (Anderson, 2016).
Applications De Recherche Scientifique
Photolytic Decomposition Studies : Phenyl N-tert-butylnitrone (PBN), a spin trap in free radical research, decomposes to nitric oxide when exposed to light, which could alter biological functions. This suggests a potential role for nitronicotinonitriles in generating nitric oxide in biological environments (Chamulitrat et al., 1993).
Material Science Applications : Research on 2D tin mononitride (SnN) has revealed its high electron mobility, controllable magnetism, and unique light absorption properties, indicating its potential use in electronics, spintronics, and photoelectronics (Zhang & Zou, 2020).
Chemical Synthesis : Studies on the Janovsky reaction of nitropyridines, including the preparation of 5-nitronicotinic acid and related compounds, highlight the role of 2-Nitronicotinonitrile in chemical synthesis (Nakadate et al., 1965).
Environmental and Biological Applications : Research on III-Nitride photonics, including applications in energy, biosensors, laser devices, and communications, suggests potential uses of nitride semiconductors in these areas (Tansu et al., 2010).
Explosive Biodegradation : Studies on the metabolism of explosive compounds like 2,4,6-trinitrotoluene (TNT) by microorganisms and plants, indicate the significance of nitramine degradation in managing environmental pollutants (Rylott et al., 2011).
Amorphous Carbon Nitride Research : Investigations into the bonding in amorphous carbon nitride, focusing on the chemical bonding and properties, contribute to our understanding of materials science and potential applications (Rodil & Muhl, 2004).
Propriétés
IUPAC Name |
2-nitropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-4-5-2-1-3-8-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJPWKKECQQVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306778 | |
| Record name | 2-Nitro-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitronicotinonitrile | |
CAS RN |
105151-36-8 | |
| Record name | 2-Nitro-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105151-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)
